molecular formula C19H20N6O B2668401 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide CAS No. 2034231-97-3

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide

Katalognummer B2668401
CAS-Nummer: 2034231-97-3
Molekulargewicht: 348.41
InChI-Schlüssel: UXYJMUKFHTWUGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and an azetidine ring . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For example, Syed et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

Biological Monitoring and Environmental Exposure

Research into the biological monitoring of exposure to pyrimidines, such as pirimicarb, a compound structurally related to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide, highlights the relevance of studying the metabolism and excretion of chemical compounds in humans. The study by Hardt et al. (1999) on pirimicarb, an insecticide, demonstrates the metabolites' detection in human urine, providing insights into the compound's biotransformation in mammals and its implications for occupational health monitoring (Hardt, Appl, & Angerer, 1999).

Exposure to Organophosphorus and Pyrethroid Pesticides

The environmental exposure to organophosphorus and pyrethroid pesticides, as investigated by Babina et al. (2012), underscores the significance of understanding the extent of exposure to various chemical compounds, including pyrimidines, in different populations. This study provides a framework for assessing the potential health impacts of environmental exposure to synthetic chemicals on vulnerable groups, such as preschool children (Babina, Dollard, Pilotto, & Edwards, 2012).

Carcinogenic Potential and Dietary Exposure

Research into heterocyclic amines, including their presence in the diet and potential carcinogenic effects, as explored by Ushiyama et al. (1991), provides valuable insights into the metabolic pathways and health implications of exposure to complex organic compounds. These studies contribute to our understanding of the dietary risks associated with the consumption of cooked meats and the ongoing exposure to potentially harmful compounds in the food supply (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).

Metabolism and Pharmacokinetics

The investigation of the metabolism, excretion, and pharmacokinetics of INCB018424, a Janus tyrosine kinase 1/2 inhibitor, exemplifies the importance of pharmacological studies in determining the disposition of therapeutic agents within the human body. Such research is crucial for optimizing dosing regimens and understanding the metabolic fate of drugs, including those structurally related to this compound (Shilling et al., 2010).

Zukünftige Richtungen

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities shown by similar compounds, it could be a promising candidate for drug development .

Eigenschaften

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-13-8-14(2)25(23-13)18-9-17(20-12-21-18)24-10-15(11-24)19(26)22-16-6-4-3-5-7-16/h3-9,12,15H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYJMUKFHTWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.